N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide
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Overview
Description
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is a complex organic compound that features a quinoline backbone with acetylamino and dithioquinoline substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide typically involves multiple steps, starting from commercially available quinoline derivatives. The key steps include:
Dithioquinoline Formation: The dithioquinoline moiety is introduced through a reaction with a suitable sulfur donor, such as thiourea, under controlled conditions.
Coupling Reaction: The final step involves coupling the acetylamino-quinoline and dithioquinoline intermediates using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithioquinoline moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of quinoline derivatives.
Mechanism of Action
The mechanism of action of N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, which could explain its potential anticancer activity. Additionally, the dithioquinoline group may interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(5-Acetylamino-8-quinolinyl)acetamide: Lacks the dithioquinoline moiety.
N-(8-Quinolinyl)dithioacetamide: Lacks the acetylamino group.
N-(8-Quinolinyl)acetamide: Lacks both the dithioquinoline and acetylamino groups.
Uniqueness
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is unique due to the presence of both the acetylamino and dithioquinoline groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5429-79-8 |
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Molecular Formula |
C22H18N4O2S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[8-[(5-acetamidoquinolin-8-yl)disulfanyl]quinolin-5-yl]acetamide |
InChI |
InChI=1S/C22H18N4O2S2/c1-13(27)25-17-7-9-19(21-15(17)5-3-11-23-21)29-30-20-10-8-18(26-14(2)28)16-6-4-12-24-22(16)20/h3-12H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
LYGZMDVWKAIUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=NC2=C(C=C1)SSC3=C4C(=C(C=C3)NC(=O)C)C=CC=N4 |
Origin of Product |
United States |
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